molecular formula C₁₁H₈¹⁵N₃ B1152052 N-(2-Pyridinyl)-1,2-benzenediamine-15N3

N-(2-Pyridinyl)-1,2-benzenediamine-15N3

Cat. No.: B1152052
M. Wt: 188.21
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Pyridinyl)-1,2-benzenediamine-15N3 is a stable isotopically labeled compound with the molecular formula C₁₁H₁¹(¹⁵N)₃ and a molecular weight of 188.21 g/mol. It is synthesized as a key intermediate for preparing labeled α-Carboline derivatives, which are critical in pharmacological and biochemical studies for tracing metabolic pathways or molecular interactions via techniques like mass spectrometry or NMR . Key properties include:

  • Solubility: Ethanol-soluble.
  • Storage: Requires storage at -20°C for stability.
  • Structural Features: Combines a benzenediamine backbone with a pyridinyl substituent and three ¹⁵N isotopes, enhancing its utility in isotope-based research .

Properties

Molecular Formula

C₁₁H₈¹⁵N₃

Molecular Weight

188.21

Synonyms

2-(o-Aminoanilino)-pyridine-15N3;  N-(2-Pyridyl)phenylenediamine-15N3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Molecular Structure : Benzamide core with a 3-methyl substituent and an N-(2-hydroxy-1,1-dimethylethyl) group.
  • Functional Groups : Contains N,O-bidentate directing groups , enabling metal-catalyzed C–H bond functionalization.
  • Applications : Used in catalytic reactions, contrasting with the isotopic labeling role of N-(2-Pyridinyl)-1,2-benzenediamine-15N3.
  • Key Difference : Lacks isotopic labeling and pyridinyl-benzenediamine architecture, limiting its use in tracer studies .
Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate ()
  • Molecular Structure: Glycinate ester linked to a 2-pyridinyl group via a cyano-ethenyl bridge.
  • Functional Groups: Pyridinyl and cyano groups facilitate heterocyclic synthesis.
  • Synthesis : Produced via reactions with Bredereck’s reagent (72–94% yields), differing from the isotopic labeling methods required for this compound.
  • Applications : Intermediate for complex heterocycles (e.g., compound 9 in Scheme 1), whereas the target compound is tailored for isotopic tracing .
Benzathine Benzylpenicillin ()
  • Molecular Structure : Penicillin salt with a dibenzylethylenediamine counterion.
  • Functional Groups : β-lactam antibiotic structure, unrelated to the pyridinyl-benzenediamine framework.
  • Applications : Clinically used as a long-acting antibiotic, contrasting with the research-focused applications of this compound .

Application-Specific Differences

  • Isotopic Tracing : Only this compound is designed for isotope-based studies, enabling precise tracking in biological systems.
  • Catalytic Utility : ’s compound excels in metal-catalyzed reactions due to its N,O-bidentate groups, unlike the target compound.
  • Pharmaceutical Relevance : Benzathine benzylpenicillin () is a therapeutic agent, whereas the compared compounds are research intermediates .

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